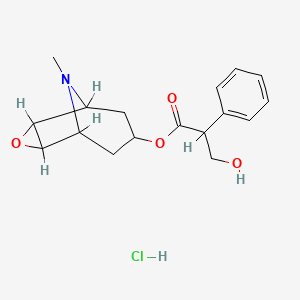

Scopolamine hydrochloride

Description

The exact mass of the compound Hyoscine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

[(1R,2R,4S,5S)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO4.ClH/c1-18-13-7-11(8-14(18)16-15(13)22-16)21-17(20)12(9-19)10-5-3-2-4-6-10;/h2-6,11-16,19H,7-9H2,1H3;1H/t11?,12-,13-,14+,15-,16+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXPXJGYSEPEXMF-WYHSTMEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)[C@H](CO)C4=CC=CC=C4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6044692 | |

| Record name | Scopolamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>51 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID11533055 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

55-16-3 | |

| Record name | Scopolamine, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000055163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Scopolamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hyoscine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.205 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SCOPOLAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q2P66EIP1F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Scopolamine Hydrochloride's Interaction with Muscarinic Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the mechanism of action of scopolamine hydrochloride at muscarinic acetylcholine receptors (mAChRs). Scopolamine, a tropane alkaloid, acts as a competitive antagonist at all five subtypes of muscarinic receptors (M1-M5), playing a crucial role in both therapeutic applications and neuroscience research. This document details its binding affinities, the downstream signaling pathways it modulates, and the experimental protocols used to characterize these interactions.

Core Mechanism of Action: Competitive Antagonism

This compound functions as a non-selective, competitive antagonist at muscarinic acetylcholine receptors.[1] This means it binds reversibly to the same site as the endogenous neurotransmitter, acetylcholine (ACh), without activating the receptor. By occupying the binding site, scopolamine prevents ACh from binding and initiating downstream signaling cascades. This blockade of cholinergic transmission underlies its diverse physiological effects, which are dependent on the specific receptor subtypes expressed in different tissues.

Quantitative Analysis of Binding Affinity

The affinity of scopolamine for each muscarinic receptor subtype is a critical determinant of its pharmacological profile. This is typically quantified using the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in the absence of the endogenous ligand. A lower Ki value indicates a higher binding affinity.

| Receptor Subtype | Human Ki (nM) | Primary Signaling Pathway |

| M1 | 0.83[1] | Gq/11 |

| M2 | 5.3[1] | Gi/o |

| M3 | 0.34[1] | Gq/11 |

| M4 | 0.38[1] | Gi/o |

| M5 | 0.34[1] | Gq/11 |

Note: Ki values can vary between studies depending on the experimental conditions, such as the radioligand used and the tissue or cell line preparation.

Impact on Muscarinic Receptor Signaling Pathways

Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate diverse cellular responses upon activation by acetylcholine. These receptors are broadly classified into two major signaling pathways based on the G-protein to which they couple.

M1, M3, and M5 Receptor Antagonism: The Gq/11 Pathway

The M1, M3, and M5 receptor subtypes preferentially couple to the Gq/11 family of G-proteins. Activation of these receptors by ACh stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

Scopolamine, by competitively blocking ACh binding to M1, M3, and M5 receptors, prevents the activation of the Gq/11 signaling cascade. This results in the inhibition of PLC activation and the subsequent suppression of IP3 and DAG production, leading to a decrease in intracellular calcium mobilization and PKC activity.

M2 and M4 Receptor Antagonism: The Gi/o Pathway

The M2 and M4 receptor subtypes couple to the Gi/o family of G-proteins. When activated by ACh, these receptors inhibit the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA).

By competitively antagonizing M2 and M4 receptors, scopolamine prevents the ACh-induced inhibition of adenylyl cyclase. Consequently, cAMP levels are not suppressed, and PKA activity remains at its basal level or can be stimulated by other pathways.

Experimental Protocols

The characterization of scopolamine's interaction with muscarinic receptors involves a variety of in vitro assays. The following are detailed methodologies for key experiments.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity (Ki) of scopolamine for each muscarinic receptor subtype.

Objective: To determine the inhibition constant (Ki) of this compound for each of the five human muscarinic receptor subtypes.

Materials:

-

Cell membranes prepared from cell lines stably expressing a single human muscarinic receptor subtype (e.g., CHO or HEK293 cells).

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a high-affinity muscarinic antagonist.

-

This compound stock solution.

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

Wash buffer (ice-cold assay buffer).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

-

96-well microplates.

-

Cell harvester.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation: Thaw the frozen cell membrane preparations on ice and resuspend them in assay buffer to a final protein concentration of 5-20 µ g/well .

-

Assay Setup: In a 96-well plate, add the following to each well:

-

50 µL of assay buffer (for total binding) or a high concentration of a non-labeled muscarinic antagonist like atropine (10 µM) for non-specific binding.

-

50 µL of varying concentrations of this compound (typically a serial dilution).

-

50 µL of [³H]-NMS at a fixed concentration (usually near its Kd value, e.g., 0.5-1.0 nM).

-

100 µL of the prepared cell membrane suspension.

-

-

Incubation: Incubate the plates at room temperature (or 37°C) for 60-120 minutes with gentle agitation to reach binding equilibrium.

-

Harvesting: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding for each scopolamine concentration.

-

Plot the percentage of specific binding against the logarithm of the scopolamine concentration.

-

Determine the IC50 value (the concentration of scopolamine that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis (e.g., a sigmoidal dose-response curve).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assays

Functional assays measure the downstream consequences of receptor antagonism, providing insights into the potency of scopolamine in a cellular context.

Objective: To measure the ability of scopolamine to inhibit agonist-induced intracellular calcium release mediated by Gq/11-coupled muscarinic receptors.

Materials:

-

A cell line stably expressing the human M1, M3, or M5 receptor (e.g., CHO or HEK293 cells).

-

A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

-

A muscarinic agonist (e.g., carbachol or acetylcholine).

-

This compound stock solution.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

A fluorescence plate reader with an injection system.

-

Black, clear-bottom 96- or 384-well plates.

Procedure:

-

Cell Plating: Seed the cells into the microplates and allow them to adhere and grow to confluence.

-

Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive fluorescent dye in assay buffer for 30-60 minutes at 37°C.

-

Wash: Gently wash the cells with assay buffer to remove excess dye.

-

Pre-incubation with Scopolamine: Add varying concentrations of this compound to the wells and incubate for 15-30 minutes.

-

Fluorescence Measurement: Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

-

Agonist Injection: Inject a fixed concentration of the muscarinic agonist (typically the EC80 concentration) into the wells.

-

Data Acquisition: Immediately after agonist injection, continuously record the fluorescence intensity over time to measure the change in intracellular calcium concentration.

-

Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Plot the percentage of inhibition of the agonist response against the logarithm of the scopolamine concentration.

-

Determine the IC50 value of scopolamine for the inhibition of the calcium response using non-linear regression.

-

Objective: To measure the ability of scopolamine to reverse the agonist-induced inhibition of cAMP production mediated by Gi/o-coupled muscarinic receptors.

Materials:

-

A cell line stably expressing the human M2 or M4 receptor.

-

A muscarinic agonist (e.g., carbachol).

-

Forskolin (an adenylyl cyclase activator).

-

This compound stock solution.

-

A cAMP detection kit (e.g., HTRF, ELISA, or LANCE).

-

Cell lysis buffer.

-

384-well plates.

Procedure:

-

Cell Plating: Seed the cells into the microplates and allow them to adhere.

-

Pre-incubation: Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes.

-

Stimulation: Add a mixture of the muscarinic agonist and forskolin to the wells. Forskolin is used to stimulate cAMP production, which is then inhibited by the agonist acting on the Gi/o-coupled receptors.

-

Incubation: Incubate the plates for 30-60 minutes at room temperature.

-

Cell Lysis: Lyse the cells according to the protocol of the chosen cAMP detection kit.

-

cAMP Detection: Measure the intracellular cAMP levels using the detection kit's reagents and a suitable plate reader.

-

Data Analysis:

-

The agonist will decrease the forskolin-stimulated cAMP levels. Scopolamine will reverse this inhibition.

-

Plot the percentage of the agonist's inhibitory effect against the logarithm of the scopolamine concentration.

-

Determine the IC50 value of scopolamine for the reversal of cAMP inhibition using non-linear regression.

-

Conclusion

This compound is a potent, non-selective competitive antagonist of all five muscarinic acetylcholine receptor subtypes. Its mechanism of action involves the direct blockade of acetylcholine binding, thereby inhibiting the activation of both Gq/11 and Gi/o-mediated signaling pathways. The quantitative analysis of its binding affinities and functional antagonism through rigorous experimental protocols, such as those detailed in this guide, is essential for understanding its pharmacological effects and for the development of more selective muscarinic receptor modulators for various therapeutic applications. The provided methodologies and pathway diagrams serve as a comprehensive resource for researchers in the field of cholinergic pharmacology and drug discovery.

References

The Pharmacodynamics of Scopolamine in the Central Nervous System: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scopolamine, a tropane alkaloid naturally found in plants of the nightshade family, is a potent and non-selective competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[1] Its ability to readily cross the blood-brain barrier and modulate cholinergic neurotransmission in the central nervous system (CNS) has made it a valuable tool in neuroscience research and a clinically relevant therapeutic agent.[1] This technical guide provides a comprehensive overview of the pharmacodynamics of scopolamine in the CNS, with a focus on its mechanism of action, receptor binding affinity, effects on downstream signaling pathways, and its application in preclinical models of cognitive impairment.

Mechanism of Action

Scopolamine exerts its effects by competitively inhibiting the binding of the neurotransmitter acetylcholine (ACh) to all five subtypes of muscarinic receptors (M1-M5).[2] These G-protein coupled receptors are widely distributed throughout the CNS and play crucial roles in regulating neuronal excitability, synaptic plasticity, and cognitive processes such as learning and memory.[2]

The antagonism of these receptors by scopolamine leads to a disruption of normal cholinergic signaling, resulting in a range of physiological and behavioral effects. The cognitive deficits induced by scopolamine, particularly in memory and attention, are primarily attributed to its blockade of M1 receptors, which are highly expressed in the hippocampus and cerebral cortex.[3] Blockade of M2 receptors, which often act as autoreceptors on cholinergic neurons, can lead to an increase in acetylcholine release.[4]

Quantitative Data: Receptor Binding Affinity

The affinity of scopolamine for each muscarinic receptor subtype is a critical determinant of its pharmacological profile. The following table summarizes the reported binding affinities (Ki and pKi values) of scopolamine for human and rat muscarinic receptor subtypes.

| Receptor Subtype | Species | Ki (nM) | pKi | Reference(s) |

| M1 | Human | 0.83 | 9.08 | [5] |

| Rat | - | 8.8 ± 0.1 | [6] | |

| M2 | Human | 5.3 | 8.28 | [5] |

| Rat | - | 6.9 ± 0.2 | [6] | |

| M3 | Human | 0.34 | 9.47 | [5] |

| Rat | - | >6 | [6] | |

| M4 | Human | 0.38 | 9.42 | [5] |

| Rat | - | 8.8 ± 0.1 | [6] | |

| M5 | Human | 0.34 | 9.47 | [5] |

| Rat | - | >6 | [6] |

Note: Ki values represent the concentration of the drug that occupies 50% of the receptors in a competition binding assay. pKi is the negative logarithm of the Ki value. Lower Ki and higher pKi values indicate higher binding affinity.

Downstream Signaling Pathways

The antagonism of muscarinic receptors by scopolamine disrupts their coupling to various G-proteins, thereby altering the production of intracellular second messengers.

-

M1, M3, and M5 Receptors: These receptors are primarily coupled to Gq/11 proteins.[2] Activation of this pathway stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7][8] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[7][8] Scopolamine's blockade of these receptors inhibits this cascade, leading to a reduction in intracellular calcium mobilization and PKC activity.

-

M2 and M4 Receptors: These receptors are coupled to Gi/o proteins, which inhibit the activity of adenylyl cyclase, leading to a decrease in the production of cyclic adenosine monophosphate (cAMP).[2] By antagonizing these receptors, scopolamine can disinhibit adenylyl cyclase, potentially leading to an increase in cAMP levels.

The following diagram illustrates the canonical signaling pathway of the M1 muscarinic receptor and the point of inhibition by scopolamine.

Experimental Protocols

Scopolamine is widely used to induce a transient and reversible model of cognitive impairment in laboratory animals, providing a platform for the screening and evaluation of potential nootropic and anti-amnesic drugs. Below are detailed methodologies for key experiments.

Scopolamine-Induced Amnesia in the Morris Water Maze (Mouse/Rat)

The Morris Water Maze (MWM) is a widely used behavioral task to assess hippocampal-dependent spatial learning and memory.

Objective: To evaluate the effect of a test compound on scopolamine-induced deficits in spatial learning and memory.

Materials:

-

Circular water tank (120-150 cm in diameter)

-

Escape platform (10-15 cm in diameter)

-

Water opacifier (e.g., non-toxic white paint or milk powder)

-

Video tracking system

-

Scopolamine hydrobromide

-

Test compound

-

Vehicle (e.g., saline)

Procedure:

-

Habituation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.

-

Apparatus Setup: Fill the water maze with water (20-22°C) and render it opaque. Place the escape platform 1-2 cm below the water surface in a fixed quadrant.

-

Drug Administration: Administer the test compound or vehicle at a predetermined time before the task. Thirty minutes before the training session, administer scopolamine (0.5-1 mg/kg, i.p.) or vehicle.[9]

-

Acquisition Phase (4-5 days):

-

Gently place the animal into the water facing the wall of the tank at one of four randomized starting positions.

-

Allow the animal to swim freely for 60-90 seconds to find the hidden platform.

-

If the animal fails to find the platform within the allotted time, guide it to the platform and allow it to remain there for 15-30 seconds.

-

Conduct 4 trials per day for each animal with an inter-trial interval of at least 15 minutes.

-

-

Probe Trial (24 hours after the last acquisition trial):

-

Remove the escape platform from the maze.

-

Place the animal in the quadrant opposite to where the platform was located and allow it to swim freely for 60 seconds.

-

Record the time spent in the target quadrant, the number of crossings over the former platform location, and the swim path.

-

-

Data Analysis: Analyze escape latency, swim distance, and time spent in the target quadrant using appropriate statistical methods (e.g., ANOVA).

Workflow for Morris Water Maze Experiment:

Passive Avoidance Task (Rat/Mouse)

The passive avoidance task is a fear-motivated test used to assess learning and memory.

Objective: To evaluate the effect of a test compound on scopolamine-induced deficits in inhibitory avoidance memory.

Materials:

-

Passive avoidance apparatus (a two-compartment box with a light and a dark chamber connected by a door)

-

Electric shock generator

-

Scopolamine hydrobromide

-

Test compound

-

Vehicle (e.g., saline)

Procedure:

-

Habituation: Place each animal in the apparatus for a few minutes one day before the training to acclimate them to the environment.

-

Training (Acquisition Trial):

-

Place the animal in the light compartment.

-

After a short habituation period (e.g., 60 seconds), the door to the dark compartment opens.

-

When the animal enters the dark compartment, the door closes, and a mild foot shock (e.g., 0.5 mA for 2 seconds) is delivered.[10]

-

Immediately remove the animal and return it to its home cage.

-

-

Drug Administration: Administer the test compound or vehicle before or after the training trial, depending on the experimental design (to assess effects on acquisition or consolidation). Administer scopolamine (0.5-1 mg/kg, i.p.) 30 minutes before the retention test to assess its effect on memory retrieval.[11]

-

Retention Test (24 hours after training):

-

Place the animal back into the light compartment.

-

Open the door to the dark compartment and record the latency to enter the dark compartment (step-through latency). A longer latency indicates better memory of the aversive stimulus. The test is typically terminated if the animal does not enter within a cut-off time (e.g., 300 seconds).

-

-

Data Analysis: Compare the step-through latencies between the different treatment groups using appropriate non-parametric statistical tests (e.g., Mann-Whitney U test).[10]

In Vivo Microdialysis for Acetylcholine Measurement

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.

Objective: To measure the effect of scopolamine on acetylcholine release in a specific brain region (e.g., hippocampus, prefrontal cortex).

Materials:

-

Stereotaxic apparatus

-

Microdialysis probes

-

Syringe pump

-

Fraction collector

-

High-performance liquid chromatography with electrochemical detection (HPLC-ED) system

-

Artificial cerebrospinal fluid (aCSF)

-

Scopolamine hydrobromide

Procedure:

-

Surgery: Anesthetize the animal and stereotaxically implant a guide cannula targeting the brain region of interest. Allow the animal to recover for several days.

-

Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula.

-

Perfusion: Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).[4]

-

Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) for at least 1-2 hours to establish a stable baseline of acetylcholine levels.

-

Drug Administration: Administer scopolamine (e.g., 0.5 mg/kg, i.p.) or vehicle.[4]

-

Post-Drug Collection: Continue collecting dialysate samples for several hours to monitor the changes in acetylcholine release.

-

Sample Analysis: Analyze the concentration of acetylcholine in the dialysate samples using HPLC-ED.

-

Data Analysis: Express the acetylcholine levels as a percentage of the baseline and compare the changes between the scopolamine and vehicle groups.

Conclusion

Scopolamine remains an indispensable tool for researchers and drug development professionals investigating the role of the cholinergic system in cognitive function and dysfunction. Its well-characterized pharmacodynamic profile as a non-selective muscarinic antagonist allows for the creation of robust and reproducible models of cognitive impairment. A thorough understanding of its binding affinities, downstream signaling effects, and the detailed protocols for its use in preclinical models is essential for the accurate interpretation of experimental results and the successful development of novel therapeutics targeting the cholinergic system.

References

- 1. Scopolamine - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. M1 and m2 muscarinic receptor subtypes regulate antidepressant-like effects of the rapidly acting antidepressant scopolamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of scopolamine on extracellular acetylcholine and choline levels and on spontaneous motor activity in freely moving rats measured by brain dialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Gq alpha subunit - Wikipedia [en.wikipedia.org]

- 8. youtube.com [youtube.com]

- 9. mmpc.org [mmpc.org]

- 10. scantox.com [scantox.com]

- 11. Scopolamine amnesia of passive avoidance: a deficit of information acquisition - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacokinetic Profile of Scopolamine Hydrochloride in Animal Models: An In-depth Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: Scopolamine, a tropane alkaloid, is a nonselective muscarinic antagonist widely utilized for the prevention of motion sickness and postoperative nausea and vomiting.[1] Understanding its pharmacokinetic (PK) profile—absorption, distribution, metabolism, and excretion (ADME)—is paramount for preclinical assessment and the successful translation of findings to clinical applications. Due to significant interspecies variations in drug metabolism, a comprehensive review of its behavior in various animal models is essential for drug development professionals.[2][3] This technical guide provides a detailed overview of the pharmacokinetic profile of scopolamine hydrochloride across several key animal models, including rats, pigs, mice, guinea pigs, and rabbits. It summarizes quantitative PK data in structured tables, outlines detailed experimental protocols from cited studies, and presents complex biological and experimental processes through clear, specified visualizations to facilitate a deeper understanding for research and development.

Mechanism of Action: Muscarinic Receptor Antagonism

Scopolamine functions as a competitive inhibitor at muscarinic acetylcholine receptors (mAChRs), which are G-protein-coupled receptors involved in the parasympathetic nervous system.[4][5] By blocking the binding of the neurotransmitter acetylcholine (ACh), scopolamine effectively dampens parasympathetic activity, leading to its therapeutic effects on smooth muscles, secretory glands, and the central nervous system (CNS).[1] Its high lipid solubility allows it to cross the blood-brain barrier, contributing to its central effects.[6]

References

- 1. Pharmacokinetics and pharmacodynamics in clinical use of scopolamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolism in vivo of the tropane alkaloid, scopolamine, in several mammalian species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. um.edu.mt [um.edu.mt]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Scopolamine - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Determination of Scopolamine Distribution in Plasma and Brain by LC-MS/MS in Rats - PMC [pmc.ncbi.nlm.nih.gov]

Scopolamine Hydrochloride: A Technical Guide to its Application as a Cholinergic Antagonist in Neuroscience

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of scopolamine hydrochloride's use as a non-selective muscarinic antagonist in neuroscience research. Scopolamine is a cornerstone tool for modeling cholinergic dysfunction, particularly in the study of cognitive processes such as learning and memory.[1][2][3][4][5] This document details its mechanism of action, pharmacokinetic properties, and provides in-depth experimental protocols for its application in preclinical research. Quantitative data on receptor binding affinities and effective dosages are presented in tabular format for ease of reference. Furthermore, this guide includes mandatory visualizations of key signaling pathways and experimental workflows rendered in Graphviz (DOT language) to facilitate a deeper understanding of its application.

Introduction

Scopolamine, a tropane alkaloid derived from plants of the nightshade family, is a potent and non-selective competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[6][7] Its ability to readily cross the blood-brain barrier and transiently induce cognitive deficits, particularly in memory and attention, has established it as a standard pharmacological tool for modeling cholinergic hypofunction in animals.[1][2][3][4][5] These models are invaluable for investigating the pathophysiology of neurological disorders associated with cholinergic deficits, such as Alzheimer's disease and dementia, and for the preclinical screening of potential therapeutic agents.[1][3][4][5]

Mechanism of Action

Scopolamine exerts its effects by competitively blocking the binding of the neurotransmitter acetylcholine (ACh) to muscarinic receptors M1 through M5.[7] This antagonism is not selective for any particular subtype, leading to a broad inhibition of cholinergic signaling in both the central and peripheral nervous systems. In the central nervous system, this blockade disrupts cholinergic modulation of neuronal excitability, synaptic plasticity, and network oscillations, which are critical for cognitive functions.[2]

Cholinergic Signaling Pathway

The binding of acetylcholine to muscarinic receptors initiates a cascade of intracellular signaling events. M1, M3, and M5 receptors are coupled to Gq/11 proteins, which activate phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). M2 and M4 receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. Scopolamine's antagonism of these receptors prevents these downstream signaling events.

Quantitative Data

Pharmacokinetics of this compound

The pharmacokinetic profile of scopolamine can vary depending on the route of administration.

| Parameter | Oral Administration | Intravenous Administration | Subcutaneous Administration | Transdermal Patch |

| Bioavailability | 10.7 - 48.2% | 100% | High | High |

| Time to Peak Plasma Concentration (Tmax) | ~0.5 hours | Rapid | 10 - 30 minutes | ~8 hours (steady state) |

| Elimination Half-life (t1/2) | ~4.5 hours | ~4.5 hours | ~220 minutes | ~9.5 hours |

| Metabolism | Primarily hepatic (CYP3A4) | Primarily hepatic (CYP3A4) | Primarily hepatic (CYP3A4) | Primarily hepatic (CYP3A4) |

| Excretion | Renal | Renal | Renal | Renal |

This table summarizes data from multiple sources.

Muscarinic Receptor Binding Affinity

Scopolamine exhibits high affinity for all five muscarinic receptor subtypes. The inhibitory constant (Ki) is a measure of the concentration of a ligand that is required to occupy 50% of the receptors.

| Receptor Subtype | Ki (nM) |

| M1 | 0.83 |

| M2 | 5.3 |

| M3 | 0.34 |

| M4 | 0.38 |

| M5 | 0.34 |

Data adapted from a study on muscarinic receptor antagonists.[8]

Experimental Protocols

The following protocols provide detailed methodologies for inducing and assessing cognitive deficits using this compound in rodent models.

Scopolamine-Induced Cognitive Impairment Model

This protocol outlines the general procedure for inducing cognitive deficits in rodents.

Materials:

-

This compound

-

Sterile saline (0.9% NaCl)

-

Rodents (rats or mice)

-

Appropriate behavioral testing apparatus

Procedure:

-

Animal Acclimation: House animals in a controlled environment for at least one week prior to the experiment to acclimate them to the housing conditions.

-

Scopolamine Preparation: Dissolve this compound in sterile saline to the desired concentration. Common doses for inducing cognitive impairment are 1-1.5 mg/kg for mice and 0.3-1 mg/kg for rats, administered intraperitoneally (i.p.).[9]

-

Administration: Administer the scopolamine solution or a vehicle (saline) control to the animals. The injection is typically given 20-30 minutes before the training phase of a behavioral task.[10]

-

Behavioral Testing: Conduct the chosen behavioral assay to assess learning and memory.

Passive Avoidance Test

This task assesses fear-motivated memory.[11]

Apparatus: A two-compartment box with one illuminated and one dark compartment, connected by a guillotine door. The floor of the dark compartment is equipped with an electric grid.

Procedure:

-

Habituation (Day 1):

-

Place the animal in the illuminated compartment.

-

After a 5-second delay, open the guillotine door.

-

Record the latency for the animal to enter the dark compartment with all four paws.

-

Animals with a latency of more than 120 seconds are typically excluded.

-

Repeat the habituation trial after 30 minutes.[12]

-

-

Training (Day 1):

-

30 minutes after the last habituation trial, place the animal back in the illuminated compartment.

-

Once the animal enters the dark compartment, close the guillotine door and deliver a mild foot shock (e.g., 0.2-0.5 mA for 2 seconds).[13]

-

Remove the animal from the apparatus 20 seconds after the shock and return it to its home cage.[12]

-

-

Retention Test (Day 2, typically 24 hours later):

-

Place the animal in the illuminated compartment.

-

After 5 seconds, open the guillotine door.

-

Record the latency to enter the dark compartment (step-through latency) up to a maximum cutoff time (e.g., 300-600 seconds).[14] A longer latency indicates better memory of the aversive stimulus.

-

In Vivo Microdialysis for Acetylcholine Measurement

This technique allows for the measurement of extracellular acetylcholine levels in specific brain regions of freely moving animals.

Materials:

-

Microdialysis probes

-

Guide cannula

-

Syringe pump

-

Fraction collector

-

Artificial cerebrospinal fluid (aCSF)

-

Neostigmine bromide (acetylcholinesterase inhibitor)

-

HPLC-ECD or LC-MS/MS system for analysis

Procedure:

-

Surgical Implantation of Guide Cannula:

-

Anesthetize the animal and place it in a stereotaxic frame.

-

Surgically implant a guide cannula targeting the brain region of interest (e.g., hippocampus, prefrontal cortex).

-

Secure the cannula with dental cement and allow the animal to recover for several days.

-

-

Microdialysis Probe Insertion and Perfusion:

-

On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF containing an acetylcholinesterase inhibitor like neostigmine (to prevent ACh degradation) at a low flow rate (e.g., 1-2 µL/min).

-

-

Baseline Sample Collection:

-

Allow the system to stabilize for at least 1-2 hours.

-

Collect baseline dialysate samples at regular intervals (e.g., every 15-20 minutes).[2]

-

-

Scopolamine Administration and Sample Collection:

-

Administer scopolamine (e.g., 1 mg/kg, i.p.).[2]

-

Continue collecting dialysate samples at the same intervals to measure the change in acetylcholine levels over time. Scopolamine administration is expected to cause a significant increase in extracellular acetylcholine due to the blockade of presynaptic M2 autoreceptors.

-

-

Sample Analysis:

-

Analyze the collected dialysates using a highly sensitive method such as HPLC with electrochemical detection (HPLC-ECD) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify acetylcholine concentrations.

-

Electrophysiology in Hippocampal Slices

This protocol is for assessing the effect of scopolamine on synaptic plasticity, such as long-term potentiation (LTP), in ex vivo hippocampal slices.

Materials:

-

Vibratome

-

Dissection microscope and tools

-

Recording chamber

-

Electrophysiology rig (amplifier, digitizer, stimulator)

-

aCSF and sucrose-based cutting solution

-

This compound

Procedure:

-

Slice Preparation:

-

Rapidly dissect the hippocampus from a rodent brain in ice-cold, oxygenated (95% O2 / 5% CO2) sucrose-based cutting solution.

-

Use a vibratome to prepare 300-400 µm thick transverse hippocampal slices.

-

Transfer the slices to an incubation chamber containing oxygenated aCSF at a physiological temperature (e.g., 32-34°C) for at least 1 hour to recover.

-

-

Electrophysiological Recording:

-

Transfer a slice to the recording chamber, continuously perfused with oxygenated aCSF.

-

Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

-

Baseline Recording:

-

Record stable baseline fEPSPs for at least 20-30 minutes.

-

-

Scopolamine Application:

-

Bath-apply scopolamine at a known concentration (e.g., 10-20 µM) to the aCSF and record for another 20-30 minutes to observe its effect on baseline synaptic transmission.

-

-

LTP Induction and Recording:

-

Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second).

-

Continue recording fEPSPs for at least 60 minutes post-HFS to assess the magnitude and stability of LTP. Scopolamine is known to impair the induction of LTP.

-

Conclusion

This compound remains a critical and widely utilized tool in neuroscience for the study of cholinergic systems and their role in cognition. Its well-characterized mechanism of action and the robust, reversible cognitive deficits it produces in animal models make it an ideal compound for probing the neurobiology of learning and memory and for the initial screening of novel pro-cognitive therapies. This guide provides a foundational resource for researchers and drug development professionals, offering both the theoretical background and the practical methodologies necessary for the effective application of scopolamine in a laboratory setting. Careful consideration of dose, timing, and the specific behavioral or physiological endpoint is crucial for obtaining reliable and interpretable results.

References

- 1. Rodent behavioural test - Cognition - Passive avoidance (PA) - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]

- 2. Raised glucose levels enhance scopolamine-induced acetylcholine overflow from the hippocampus: an in vivo microdialysis study in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Scopolamine, a Toxin-Induced Experimental Model, Used for Research in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Preparation of Acute Human Hippocampal Slices for Electrophysiological Recordings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. KEGG PATHWAY: Cholinergic synapse - Homo sapiens (human) [kegg.jp]

- 6. Scopolamine's effect on passive avoidance behavior in immature rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ppj.phypha.ir [ppj.phypha.ir]

- 10. youtube.com [youtube.com]

- 11. benchchem.com [benchchem.com]

- 12. KEGG PATHWAY: map04725 [genome.jp]

- 13. Hippocampal slice preparation for electrophysiology [protocols.io]

- 14. Protocol for preparing mouse hippocampal slices for ex vivo recordings of the temporoammonic pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Cellular and Molecular Impact of Scopolamine on Neuronal Pathways: A Technical Guide

Introduction: Scopolamine, a tropane alkaloid derived from plants of the Solanaceae family, is a well-established non-selective muscarinic acetylcholine receptor (mAChR) antagonist.[1][2] For decades, it has been utilized both as a therapeutic agent for conditions like motion sickness and postoperative nausea and as a research tool to induce transient cognitive deficits, thereby creating a pharmacological model for dementia and Alzheimer's disease.[3][4][5] This guide provides an in-depth examination of the cellular and molecular mechanisms through which scopolamine exerts its effects on neuronal pathways, offering a resource for researchers, scientists, and professionals in drug development. We will explore its primary receptor interactions, the downstream signaling cascades it modulates, its influence on synaptic plasticity and gene expression, and the experimental protocols used to elucidate these effects.

Mechanism of Action at the Receptor Level

Scopolamine's primary mechanism of action is the competitive antagonism of acetylcholine (ACh) at muscarinic receptors.[6] It acts as a non-selective antagonist across all five subtypes (M1-M5), effectively blocking the actions of the endogenous neurotransmitter ACh and inhibiting parasympathetic nerve impulses.[1][7] While it binds to all subtypes, its pronounced central nervous system effects, particularly cognitive impairment, are largely attributed to its blockade of M1 receptors, which are densely expressed in the cerebral cortex and hippocampus—brain regions critical for learning and memory.[2][3]

The antagonism is competitive, meaning scopolamine binds to the same site as ACh on the muscarinic receptor but does not activate it, thereby preventing ACh from binding and initiating a signal.[6] It is important to note that at higher concentrations, scopolamine can exhibit off-target effects, including the blockade of nicotinic acetylcholine receptors and 5-HT3 (serotonin) receptors.[8][9]

Downstream Signaling Pathways

The blockade of mAChRs by scopolamine initiates a cascade of changes in intracellular signaling. The specific pathway affected depends on the receptor subtype being antagonized.

-

Gq/11-Protein Coupled Receptors (M1, M3, M5): These receptors are coupled to Gq/11 proteins. ACh binding typically activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers calcium release from intracellular stores, and DAG activates protein kinase C (PKC). Scopolamine's antagonism of these receptors inhibits this entire cascade.

-

Gi/o-Protein Coupled Receptors (M2, M4): These receptors are coupled to Gi/o proteins, which inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[1] Scopolamine's blockade of M2 and M4 receptors prevents this inhibitory effect, which can paradoxically lead to an increase in ACh release in certain neuronal circuits due to the blockade of presynaptic M2 autoreceptors that normally provide negative feedback.[10]

A significant finding in recent years is that scopolamine rapidly activates the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway.[11] A single low dose of scopolamine increases the phosphorylation of mTOR, its downstream target S6 kinase (S6K), and the upstream kinase Akt in the prefrontal cortex (PFC). This effect is linked to the rapid antidepressant-like responses observed in preclinical models and is thought to be mediated by an increase in glutamate transmission. The proposed mechanism involves scopolamine blocking mAChRs on GABAergic interneurons, which disinhibits glutamatergic pyramidal neurons, leading to a glutamate surge that activates mTORC1 signaling.[11]

Cellular and Molecular Effects

The signaling changes induced by scopolamine manifest in a variety of cellular and molecular outcomes, impacting synaptic structure, neuronal health, and gene expression.

Synaptic Plasticity and Gene Expression

Scopolamine profoundly affects synaptic plasticity, the cellular basis of learning and memory. It is known to impair long-term potentiation (LTP), a key process in memory formation.[12] At the molecular level, scopolamine alters the expression of genes crucial for synaptic function. Studies have shown that scopolamine administration leads to the up-regulation of histone deacetylase 2 (HDAC2) and DNA methyltransferase 1 (DNMT1).[13][14] These epigenetic enzymes lead to the repression of key synaptic plasticity genes, such as Brain-Derived Neurotrophic Factor (BDNF) and Arc, contributing to memory impairment.[13] Conversely, the activation of the mTORC1 pathway by scopolamine promotes the translation of synaptic proteins and leads to an increase in the number and function of dendritic spine synapses in the PFC, an effect known as synaptogenesis.[11]

Neurogenesis, Oxidative Stress, and Apoptosis

Beyond synaptic function, chronic or high-dose scopolamine administration can have more detrimental effects. Long-term treatment has been shown to disrupt adult neurogenesis by inhibiting the proliferation, differentiation, and migration of new nerve cells in the hippocampal dentate gyrus.[15] Furthermore, scopolamine can induce a state of oxidative stress in the brain, characterized by increased lipid peroxidation and a reduction in endogenous antioxidant enzymes.[16][17] This cellular stress can lead to mitochondrial dysfunction, neuroinflammation, and ultimately, programmed cell death (apoptosis), contributing to neuronal loss in vulnerable regions like the hippocampus.[16][18]

Quantitative Data Summary

The effects of scopolamine are highly dose-dependent. The following tables summarize key quantitative data from preclinical studies.

Table 1: Scopolamine Binding Affinity and Potency at Various Receptors

| Receptor Target | Assay Type | Species/System | Affinity/Potency (Ki / IC50) | Reference |

| Muscarinic Receptors (non-selective) | Radioligand Binding | Rat Forebrain | High Affinity (nM range) | [19] |

| 5-HT3A Receptor | Electrophysiology | Xenopus Oocytes | IC50: 2.09 µM | [9][20] |

| 5-HT3A Receptor | Radioligand Binding | HEK293 Cells | Ki: 6.76 µM | [21] |

Table 2: Dose-Dependent Effects of Scopolamine in Preclinical Models

| Effect Studied | Animal Model | Dose & Route | Key Quantitative Finding | Reference |

| Cognitive Impairment | Mice, Rats | 0.5 - 3.0 mg/kg, i.p. | Significant deficits in MWM, Y-Maze, Passive Avoidance tasks | [16][22][23] |

| mTORC1 Signaling | Rats | 25 µg/kg, i.p. | Significant increase in phospho-mTOR and phospho-S6K in PFC | [11] |

| mTORC1 Signaling | Rats | 100 µg/kg, i.p. | No significant effect on mTORC1 signaling | [11] |

| Glutamate Release | Rats | 25 µg/kg, i.p. | ~145% increase in extracellular glutamate in the PFC | [11] |

| Neuronal Apoptosis | Mice | 2 mg/kg, i.p. | ~1.3-fold increase in TUNEL-positive cells in the hippocampus | [16] |

| AChE Activity | Mice | 1 mg/kg, i.p. | Significant increase in acetylcholinesterase (AChE) activity | [23] |

Key Experimental Methodologies

Studying the effects of scopolamine involves a range of behavioral, cellular, and molecular techniques.

Experimental Workflow for Preclinical Cognitive Studies

A typical workflow involves administering scopolamine to induce cognitive deficits, followed by behavioral testing and subsequent molecular analysis of brain tissue.

Detailed Methodologies

-

Induction of Cognitive Impairment: Rodents (mice or rats) are typically administered scopolamine hydrobromide via intraperitoneal (i.p.) injection at doses ranging from 0.5 to 3 mg/kg.[22][23] The injection is usually performed 20-30 minutes before the start of behavioral testing to ensure the drug has reached peak effect.[24] Behavioral paradigms like the Morris Water Maze (for spatial memory), Y-Maze (for working memory), and Passive Avoidance Test (for fear-associated memory) are commonly used to assess the degree of cognitive impairment.[5][23]

-

Western Blot Analysis of Signaling Proteins: To quantify changes in protein expression and phosphorylation (e.g., mTORC1 pathway), brain tissue (typically prefrontal cortex or hippocampus) is homogenized in lysis buffer containing protease and phosphatase inhibitors. Protein concentrations are determined using a BCA assay. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and incubated with primary antibodies specific to the target proteins (e.g., anti-p-mTOR, anti-mTOR, anti-p-S6K). Following incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, bands are visualized using an enhanced chemiluminescence (ECL) substrate and quantified via densitometry.[11]

-

In Vivo Microdialysis: To measure real-time changes in extracellular neurotransmitter levels (e.g., glutamate), a microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., PFC) of a freely moving animal.[11] Artificial cerebrospinal fluid (aCSF) is perfused through the probe at a constant low flow rate. Neurotransmitters from the extracellular space diffuse across the semipermeable membrane into the dialysate, which is collected at regular intervals. The concentration of the neurotransmitter in the collected samples is then analyzed using high-performance liquid chromatography (HPLC).[11]

-

Real-Time PCR for Gene Expression: To measure changes in the mRNA levels of target genes (e.g., BDNF, Arc, HDAC2), total RNA is extracted from dissected brain tissue using a reagent like TRIzol. The RNA is then reverse-transcribed into complementary DNA (cDNA). Real-time quantitative PCR (RT-qPCR) is performed using this cDNA, gene-specific primers, and a fluorescent dye (e.g., SYBR Green). The cycle threshold (Ct) values are used to determine the relative expression levels of the target genes, often normalized to a housekeeping gene like GAPDH.[12][13]

Conclusion

Scopolamine exerts a complex and multi-faceted influence on neuronal pathways. Its primary action as a non-selective muscarinic antagonist disrupts cholinergic signaling, leading to well-documented cognitive impairments. This disruption cascades through various intracellular signaling networks, most notably inhibiting Gq-protein pathways while activating mTORC1 signaling via a glutamatergic mechanism. At the molecular level, scopolamine induces significant epigenetic changes that repress synaptic plasticity genes, and at higher or chronic doses, it can promote oxidative stress and apoptosis. A thorough understanding of these cellular and molecular effects is critical for its continued use as a pharmacological model and for the development of novel therapeutics targeting the cholinergic system and its downstream pathways.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Scopolamine - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Scopolamine? [synapse.patsnap.com]

- 4. The validity of scopolamine as a pharmacological model for cognitive impairment: a review of animal behavioral studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rodent model of Alzheimer's disease (AD) â Scopolamine-induced cognitive deficit - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]

- 6. Scopolamine - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. Scopolamine Administration Modulates Muscarinic, Nicotinic and NMDA Receptor Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The muscarinic antagonists scopolamine and atropine are competitive antagonists at 5-HT3 receptors. [repository.cam.ac.uk]

- 10. Muscarinic and GABAA receptors modulate acetylcholine release in feline basal forebrain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Scopolamine rapidly increases mTORC1 signaling, synaptogenesis, and antidepressant behavioral responses - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Investigating the Mechanisms Involved in Scopolamine-induced Memory Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Hippocampal chromatin-modifying enzymes are pivotal for scopolamine-induced synaptic plasticity gene expression changes and memory impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Long-term administration of scopolamine interferes with nerve cell proliferation, differentiation and migration in adult mouse hippocampal dentate gyrus, but it does not induce cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 16. research.monash.edu [research.monash.edu]

- 17. researchgate.net [researchgate.net]

- 18. The cellular and molecular processes associated with scopolamine-induced memory deficit: A model of Alzheimer's biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Binding of selective antagonists to four muscarinic receptors (M1 to M4) in rat forebrain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The muscarinic antagonists scopolamine and atropine are competitive antagonists at 5-HT3 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. files.core.ac.uk [files.core.ac.uk]

- 22. Food Science of Animal Resources [kosfaj.org]

- 23. mdpi.com [mdpi.com]

- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Technical Guide to Modeling Cognitive Dysfunction with Scopolamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the use of scopolamine hydrochloride as a pharmacological tool to induce cognitive dysfunction in preclinical research. Scopolamine, a non-selective muscarinic receptor antagonist, is widely utilized to model the cognitive deficits observed in various neurological and psychiatric disorders, most notably Alzheimer's disease.[1][2][3] This guide details the underlying mechanisms of action, provides standardized experimental protocols, summarizes key quantitative data from various studies, and visualizes the involved signaling pathways and experimental workflows.

Core Mechanisms of Scopolamine-Induced Cognitive Dysfunction

Scopolamine readily crosses the blood-brain barrier and acts as a competitive antagonist at muscarinic acetylcholine receptors (M1-M4).[4][5] Its primary mechanism for inducing cognitive deficits lies in the disruption of cholinergic signaling, which is crucial for learning, memory, and attention.[5][6] However, its effects extend beyond the cholinergic system, impacting several other neurotransmitter and intracellular signaling pathways.

Key Mechanistic Actions:

-

Cholinergic System Disruption: By blocking muscarinic receptors, scopolamine inhibits the effects of acetylcholine, a neurotransmitter vital for synaptic plasticity and memory formation.[5][6] This blockade particularly affects the hippocampus and prefrontal cortex, brain regions critical for cognitive processes.[7][8]

-

Glutamatergic System Modulation: Scopolamine indirectly affects the glutamatergic system, a key player in learning and memory.[9][10] It has been shown to inhibit cholinergic-mediated glutamate release in hippocampal neurons.[5]

-

Dopaminergic System Interaction: Scopolamine can increase dopamine release by inhibiting M2/M4 muscarinic autoreceptors on dopaminergic presynaptic neurons.[9][10] This can lead to a complex, dose-dependent effect on cognitive function, as both insufficient and excessive dopamine levels can impair memory.[9][10]

-

Serotonergic System Influence: The serotonergic system is also implicated, with various serotonin receptors playing different roles in memory. Scopolamine's interaction with these receptors adds another layer of complexity to its cognitive effects.[9][10]

-

Induction of Oxidative Stress: Administration of scopolamine has been shown to increase oxidative stress in the brain, leading to lipid peroxidation and a decrease in the activity of antioxidant enzymes.[11][12]

-

Apoptosis and Neuroinflammation: Scopolamine can induce neuronal apoptosis by altering the expression of proteins such as Bax, Bcl-2, and caspase-3.[11] It can also trigger neuroinflammatory responses.[12]

-

Impact on Signaling Pathways: Scopolamine administration has been shown to down-regulate the CREB/BDNF signaling pathway, which is crucial for neuronal survival and synaptic plasticity.[13] It can also affect the NF-κB/MAPK signaling pathway.[13]

Experimental Protocols for Inducing Cognitive Deficits

The following tables provide a summary of common experimental protocols for inducing cognitive dysfunction in rodents using this compound. Dosages and administration routes can vary depending on the animal model and the specific cognitive domain being investigated.

Table 1: Scopolamine Administration Protocols in Mice

| Parameter | Details | Reference(s) |

| Strain | C57BL/6, ICR | [6][13][14] |

| Dosage | 1 - 1.5 mg/kg | [6] |

| Route of Administration | Intraperitoneal (i.p.) injection | [6][11] |

| Frequency | Single injection or repeated daily injections | [6] |

| Timing | Typically 30 minutes before behavioral testing | - |

| Induced Deficits | Impairments in spatial memory, working memory, and recognition memory | [7][11][14] |

Table 2: Scopolamine Administration Protocols in Rats

| Parameter | Details | Reference(s) |

| Strain | Sprague-Dawley, Wistar | [15] |

| Dosage | 0.5 - 2 mg/kg | [12] |

| Route of Administration | Intraperitoneal (i.p.) injection | [4] |

| Frequency | Single injection or repeated daily injections for up to 14 days | [4] |

| Timing | Typically 20-30 minutes before behavioral testing | - |

| Induced Deficits | Deficits in learning, memory, and attention | [12][15] |

Quantitative Data on Scopolamine-Induced Cognitive Impairment

The following tables summarize quantitative data from studies using scopolamine to model cognitive dysfunction. These data illustrate the magnitude of the deficits observed in various behavioral tasks.

Table 3: Effects of Scopolamine on Behavioral Tasks in Mice

| Behavioral Test | Parameter | Scopolamine-Treated Group | Control Group | Reference(s) |

| Y-Maze | Spontaneous Alternation (%) | ~45-55% | ~65-75% | [7] |

| Morris Water Maze | Escape Latency (s) | Significantly increased | - | [11][13] |

| Novel Object Recognition | Recognition Index | Significantly decreased | - | [11][14] |

| Passive Avoidance Test | Latency to Enter Dark Compartment (s) | Significantly decreased | - | [8] |

Table 4: Biochemical and Molecular Changes Induced by Scopolamine

| Parameter | Change in Scopolamine-Treated Group | Brain Region | Reference(s) |

| Acetylcholinesterase (AChE) Activity | Increased | Hippocampus, Cortex | [16] |

| Acetylcholine (ACh) Levels | Decreased | Hippocampus, Cortex | [16] |

| Lipid Peroxidation (MDA levels) | Increased | Brain | [11] |

| Bax/Bcl-2 Ratio | Increased | Brain | [11] |

| Phosphorylated CREB Levels | Decreased | Hippocampus, Cortex | [13] |

| BDNF Protein Levels | Decreased | Hippocampus, Cortex | [13] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key signaling pathways affected by scopolamine and a typical experimental workflow for this model.

Caption: Scopolamine blocks muscarinic receptors, disrupting downstream signaling.

Caption: A typical experimental workflow for the scopolamine-induced cognitive deficit model.

Limitations and Considerations

While the scopolamine model is a robust and widely used tool, it is essential to acknowledge its limitations:

-

Lack of Specificity: Scopolamine is a non-selective muscarinic antagonist and also affects peripheral systems, which can influence behavioral outcomes.[1]

-

Acute vs. Chronic Effects: The model primarily mimics the acute cholinergic deficit and does not fully replicate the complex, progressive pathophysiology of neurodegenerative diseases like Alzheimer's.[1]

-

Dose-Dependency: The cognitive effects of scopolamine are highly dose-dependent, and different doses can affect various cognitive domains differently.[1][17]

-

Species and Strain Differences: The sensitivity to scopolamine can vary between different species and even strains of rodents.

Conclusion

The scopolamine-induced cognitive impairment model remains a valuable and efficient tool in neuroscience research and drug discovery. Its well-characterized mechanism of action, ease of implementation, and robust effects on cognition make it an excellent platform for screening potential therapeutic agents. By understanding its mechanisms, adhering to standardized protocols, and acknowledging its limitations, researchers can effectively leverage this model to advance our understanding of cognitive function and develop novel treatments for cognitive disorders.

References

- 1. Beyond the blur: Scopolamine's utility and limits in modeling cognitive disorders across sexes - Narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. research.monash.edu [research.monash.edu]

- 3. Rodent model of Alzheimer's disease (AD) â Scopolamine-induced cognitive deficit - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]

- 4. researchgate.net [researchgate.net]

- 5. Scopolamine - Wikipedia [en.wikipedia.org]

- 6. Food Science of Animal Resources [kosfaj.org]

- 7. Scopolamine causes delirium-like brain network dysfunction and reversible cognitive impairment without neuronal loss - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of chronic scopolamine treatment on cognitive impairment and neurofilament expression in the mouse hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Investigating the Mechanisms Involved in Scopolamine-induced Memory Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Investigating the Mechanisms Involved in Scopolamine-induced Memory Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. AD−1 Small Molecule Improves Learning and Memory Function in Scopolamine-Induced Amnesic Mice Model through Regulation of CREB/BDNF and NF-κB/MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Scopolamine induced deficits in a battery of rat cognitive tests: comparisons of sensitivity and specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. go.drugbank.com [go.drugbank.com]

Investigating the Role of Acetylcholine in Memory with Scopolamine: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth examination of the role of the neurotransmitter acetylcholine (ACh) in memory processes. It focuses on the use of scopolamine, a non-selective muscarinic receptor antagonist, as a pharmacological tool to induce transient memory impairments, thereby creating a robust model for studying cholinergic function and dysfunction. This guide details the underlying mechanisms, experimental protocols, and quantitative outcomes associated with this widely used research paradigm.

Introduction: The Cholinergic Hypothesis of Memory

The cholinergic system is integral to various central nervous system functions, including attention, learning, and memory.[1][2] The "cholinergic hypothesis" posits that a deficiency in cholinergic neurotransmission is a key factor in the cognitive decline associated with aging and neurodegenerative diseases like Alzheimer's disease (AD).[3][4] Pharmacological studies have demonstrated that blocking muscarinic acetylcholine receptors with antagonists like scopolamine impairs the encoding of new information into memory, making it an invaluable tool for research.[5][6] By reversibly mimicking cholinergic deficits, scopolamine allows for the controlled investigation of memory mechanisms and the preclinical screening of potential therapeutic agents.[2][5]

Mechanism of Action: Acetylcholine Signaling and Scopolamine's Antagonism

Acetylcholine exerts its effects in the brain by binding to two types of receptors: nicotinic and muscarinic. Muscarinic acetylcholine receptors (mAChRs), which are G-protein-coupled receptors, are particularly crucial for memory encoding.[6] There are five subtypes (M1-M5). The M1 receptor, for instance, is highly expressed in the central nervous system and is involved in cognitive functions.[5] When ACh binds to an M1 receptor, it typically activates a Gq protein, initiating a signaling cascade that ultimately modulates neuronal excitability and synaptic plasticity—cellular processes fundamental to memory formation.[7][8]

Scopolamine acts as a competitive, non-selective antagonist at these muscarinic receptors.[8][9] By binding to the receptor site without activating it, scopolamine prevents acetylcholine from binding and initiating its downstream signaling cascade. This blockade disrupts the normal cholinergic modulation required for learning and memory, particularly the acquisition and consolidation of new information.[3][5]

The Scopolamine-Induced Amnesia Model

Scopolamine is widely used to create animal and human models of memory impairment due to its robust and reproducible effects on cognition.[1][9] In animal models, scopolamine administration leads to deficits in various learning and memory tasks analogous to those seen in dementia.[2] In humans, scopolamine induces a temporary cognitive deficit profile that resembles the impairments observed in early-stage AD, primarily affecting the acquisition of new information while leaving retrieval of previously learned memories largely intact.[3][10] This makes it a valuable model for screening compounds with potential cognition-enhancing properties.[4]

Quantitative Effects of Scopolamine on Memory

A systematic review and meta-analysis of 46 studies in healthy human adults quantified the negative impact of scopolamine across a range of memory tasks.[9][11] The injectable administration (intramuscular, intravenous, subcutaneous) of scopolamine was found to have a greater negative effect compared to non-injectable routes.[11][12]

Table 1: Effect of Scopolamine on Human Memory Tasks (Meta-Analysis Data)

| Memory Task | Metric | No. of Studies (Strata) | Scopolamine Effect (Hedges' G) | 95% Confidence Interval | p-value | Citation |

| Recognition Memory | Accuracy | 8 (19) | -0.43 | -0.73 to -0.14 | 0.004 | [9] |

| Reaction Time | 5 (12) | 0.19 | 0.001 to 0.37 | 0.048 | [9] | |

| Digit Span (Backward) | Performance | 4 (10) | -0.39 | -0.68 to -0.09 | 0.011 | [9] |

| Digit Span (Forward) | Performance | 13 (24) | -0.158 | -0.42 to 0.11 | 0.239 (NS) | [9] |

| Sternberg Memory Scanning | Accuracy | 4 (5) | -0.82 | -1.27 to -0.38 | <0.001 | [9] |

| Reaction Time | 4 (5) | 0.70 | 0.20 to 1.20 | 0.006 | [9] | |

| NS = Not Significant. A negative Hedges' G indicates impairment for performance/accuracy metrics, while a positive G indicates impairment (slower time) for reaction time metrics. |

In animal models, scopolamine consistently impairs performance in tasks that rely on spatial and recognition memory.

Table 2: Representative Effects of Scopolamine in Rodent Behavioral Tasks

| Behavioral Task | Species | Scopolamine Dose | Key Finding | Citation |

| Y-Maze | Mice | 1 mg/kg, i.p. | ↓ Spontaneous alternation | [13] |

| Mice | 1 mg/kg, i.p. | ↓ Time in novel arm | [14] | |

| Novel Object Recognition | Rats | N/A | ↓ Exploration of novel object | [15] |

| Mice | 1 mg/kg, i.p. | ↓ Discrimination index | [16] | |

| Passive Avoidance | Rats | 0.5, 1, 3 mg/kg, i.p. | ↓ Memory retrieval (dose-dependent) | [17] |

| Mice | 0.75, 1.5, 3 mg/kg, i.p. | Impaired acquisition and consolidation | [3] | |

| Morris Water Maze | Mice | N/A | ↑ Escape latency | [4][18] |

| i.p. = intraperitoneal; ↓ = significant decrease; ↑ = significant increase. |

Experimental Protocols

The following are generalized protocols for common behavioral assays used to assess memory impairment following scopolamine administration in rodents. Specific parameters may be adjusted based on the research question.

Protocol: Y-Maze Spontaneous Alternation (Rodent)

This task assesses spatial working memory, which is dependent on the hippocampus.

-

Apparatus: A Y-shaped maze with three identical arms (e.g., 40 cm long, 10 cm wide, 20 cm high) at a 120° angle from each other.

-

Subjects: Mice (e.g., C57BL/6) or rats (e.g., Wistar).[13][15]

-

Procedure:

-

Administer scopolamine (e.g., 1 mg/kg, i.p.) or vehicle (saline) 30 minutes prior to the test.[4][14]

-

Place the animal at the end of one arm and allow it to explore the maze freely for a set period (e.g., 8 minutes).

-

Record the sequence of arm entries using video tracking software or a manual observer. An arm entry is counted when all four paws are within the arm.

-

-

Data Analysis:

-

Calculate the percentage of spontaneous alternation: [Number of Spontaneous Alternations / (Total Number of Arm Entries - 2)] * 100.

-

A spontaneous alternation is defined as a sequence of three consecutive entries into different arms (e.g., A, B, C).

-

Scopolamine-treated animals are expected to show a significantly lower percentage of spontaneous alternation compared to controls.[13]

-

Protocol: Novel Object Recognition (NOR) (Rodent)

This task evaluates recognition memory, which is disrupted by scopolamine.

-

Apparatus: An open-field arena (e.g., 40x40x40 cm). A set of two identical objects (A1, A2) and one novel object (B), all of similar size but different shapes/textures.

-

Procedure:

-

Habituation: Allow the animal to explore the empty arena for 5-10 minutes for 1-2 days prior to testing.

-

Acquisition/Familiarization Phase: Place two identical objects (A1, A2) in the arena. Administer scopolamine (e.g., 1 mg/kg, i.p.) or vehicle 30 minutes before this phase.[16] Allow the animal to explore the objects for 5-10 minutes.

-

Retention Interval: Return the animal to its home cage for a specific period (e.g., 1 hour to 24 hours).

-

Test Phase: Replace one of the familiar objects with a novel object (A1 and B). Place the animal back in the arena and allow it to explore for 5 minutes.

-

-

Data Analysis:

-

Record the time spent exploring each object (defined as the nose pointing at the object within a 2 cm distance).

-

Calculate the Discrimination Index (DI): (Time Exploring Novel Object - Time Exploring Familiar Object) / (Total Exploration Time).

-

Scopolamine-treated animals are expected to show a significantly lower DI, indicating a failure to recognize the familiar object.[16]

-

Conclusion

The use of scopolamine to reversibly antagonize muscarinic acetylcholine receptors is a cornerstone of memory research. This model provides a powerful and reliable platform for investigating the fundamental role of the cholinergic system in memory encoding and consolidation. The quantitative data from human and animal studies consistently demonstrate scopolamine's ability to impair performance across a range of memory domains. The detailed experimental protocols provided herein serve as a guide for researchers aiming to utilize this model to explore the neurobiology of memory and to screen novel therapeutic compounds for cognitive disorders.

References

- 1. criver.com [criver.com]

- 2. Scopolamine induced Rodent Amnesia Model - Creative Biolabs [creative-biolabs.com]

- 3. Cholinergic influence on memory stages: A study on scopolamine amnesic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Scopolamine - Wikipedia [en.wikipedia.org]

- 6. The Role of Acetylcholine in Learning and Memory - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sciencedaily.com [sciencedaily.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. The effect of scopolamine on memory and attention: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Research Portal [researchportal.murdoch.edu.au]

- 11. researchgate.net [researchgate.net]

- 12. The effect of scopolamine on memory and attention: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Amelioration of Scopolamine-Induced Learning and Memory Impairment by α-Pinene in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Scopolamine-Induced Memory Impairment in Mice: Effects of PEA-OXA on Memory Retrieval and Hippocampal LTP [mdpi.com]

- 15. Scopolamine animal model of memory impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Scopolamine-Induced Memory Impairment in Mice: Neuroprotective Effects of Carissa edulis (Forssk.) Valh (Apocynaceae) Aqueous Extract - PMC [pmc.ncbi.nlm.nih.gov]